molecular formula C9H9BrN2S B1276962 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine CAS No. 728885-92-5

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Cat. No.: B1276962
CAS No.: 728885-92-5
M. Wt: 257.15 g/mol
InChI Key: LCAOSAKZHGENGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2S It is characterized by the presence of a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position on the isothiazolo[5,4-b]pyridine ring system

Properties

IUPAC Name

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAOSAKZHGENGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415414
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728885-92-5
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Halogenated Pyridine Precursors

A common approach begins with halogenated pyridine derivatives such as 3-bromo-4-methylpyridine or 5-bromo-3-fluoropicolinonitrile, which serve as precursors for further functionalization.

  • Method for 3-bromo-4-methylpyridine :
    Starting from 4-methyl-3-nitropyridine, a catalytic hydrogenation reduction (using Pd/C or Raney Ni catalysts) in methanol solvent yields 4-methyl-3-aminopyridine. This intermediate is then converted to 3-bromo-4-methylpyridine by diazotization and bromination under acidic conditions at low temperatures (-10 to 0 °C), followed by pH adjustment and extraction. This method achieves high yields (~95%) and is suitable for industrial scale.
Step Reaction Conditions Catalyst Yield (%)
Hydrogenation of 4-methyl-3-nitropyridine Methanol, 20-40 °C, 0.5 MPa H2, 15 h Pd/C or Raney Ni 97
Diazotization and bromination Acidic medium, -10 to 0 °C, bromine addition, NaNO2 - 95

Preparation of 5-methyl-3-(bromomethyl)pyridine

This intermediate is relevant for methyl substitution on the pyridine ring. It can be prepared from 5-methylnicotinic acid via environmentally friendly methods that avoid harsh reagents like LiAlH4. The process involves selective bromination and functional group transformations, yielding the bromomethyl derivative with overall yields around 65.9%.

Construction of the Isothiazolo[5,4-b]pyridine Core

Oxidative Cyclization Approach

The fused isothiazole ring is commonly formed via oxidative cyclization involving sulfur and nitrogen bond formation. The process often uses bromine as an oxidant and proceeds through intermediates such as free thiols or protected thiols (e.g., p-methoxybenzylthiol).

  • Two-step procedure :
    Starting from a halogenated picolinonitrile (e.g., 5-bromo-3-fluoropicolinonitrile), nucleophilic aromatic substitution with p-methoxybenzylthiol in the presence of potassium carbonate yields a thiol-substituted intermediate. Subsequent oxidative cyclization with bromine in ethyl acetate at elevated temperatures (80 °C) furnishes the 3,6-dibromo-isothiazolo[4,5-b]pyridine scaffold in high yield (~88%).
Step Reagents & Conditions Yield (%)
Nucleophilic aromatic substitution p-methoxybenzylthiol, K2CO3, DMA, 0 °C 85
Oxidative cyclization Br2, EtOAc, 80 °C 88

This method is notable for combining PMB deprotection and isothiazole ring formation in a single step, improving efficiency.

Regioselective Functionalization

Further regioselective substitution at position 3 of the isothiazolo[4,5-b]pyridine is achieved by controlling reaction temperatures and reagents. For example, nucleophilic substitution at −45 °C allows selective replacement of nitro groups without affecting other halogens, followed by oxidative cyclization at 0 °C to prevent halogen exchange. This yields 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine intermediates in good yields (~75%).

Summary Table of Preparation Methods

Stage Starting Material Key Reagents/Conditions Product Yield (%) Notes
1. Reduction and bromination 4-methyl-3-nitropyridine Pd/C or Raney Ni, H2, MeOH; HBr, Br2, NaNO2 3-bromo-4-methylpyridine 95-97 Mild conditions, industrially viable
2. Bromomethylation 5-methylnicotinic acid Bromination, environmentally friendly process 5-methyl-3-(bromomethyl)pyridine hydrobromide ~66 Scalable, efficient
3. Nucleophilic substitution 5-bromo-3-fluoropicolinonitrile p-methoxybenzylthiol, K2CO3, DMA, 0 °C Thiol intermediate 85 Precursor for ring closure
4. Oxidative cyclization Thiol intermediate Br2, EtOAc, 80 °C 3,6-dibromo-isothiazolopyridine 88 PMB deprotection and ring closure combined
5. Regioselective substitution 3,6-dibromo-isothiazolopyridine Nucleophilic substitution at −45 °C, oxidative cyclization at 0 °C 3-bromo-5-chloro-isothiazolopyridine 75 Controlled halogenation
6. Cross-coupling 3-amino-6-bromo-isothiazolopyridine Pd-catalyzed Suzuki coupling Ethyl/methyl substituted derivatives 57-89 Installation of alkyl groups

Mechanistic Insights and Optimization

  • The oxidative cyclization to form the isothiazole ring proceeds via S–N bond formation facilitated by bromine as oxidant.
  • Radical trapping experiments with TEMPO indicate a possible radical mechanism during cyclization.
  • Reaction temperature control is critical to avoid undesired halogen exchange or over-bromination.
  • Use of protected thiols (e.g., PMB) allows simultaneous deprotection and cyclization, streamlining synthesis.
  • Catalytic hydrogenation conditions for nitro reduction are optimized at mild temperatures (20-40 °C) and moderate hydrogen pressure (0.5 MPa) for high yields and operational safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents
One of the significant applications of 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine derivatives is in the development of antiviral agents. Research has indicated that isothiazolo[5,4-b]pyridines can act as selective inhibitors of Cyclin G Associated Kinase (GAK), a promising target for treating viral infections, including hepatitis C virus (HCV) . These compounds exhibit low nanomolar binding affinity for GAK and can inhibit viral entry and assembly, showcasing their potential as therapeutic agents against viral diseases.

Cholinergic Drug Synthesis
The compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat various gastrointestinal diseases . Its structural framework allows for modifications that enhance pharmacological properties, making it a valuable building block in drug development.

Organic Synthesis

Synthesis Pathways
this compound has been investigated for its reactivity in electrophilic and nucleophilic substitution reactions. Studies have shown that while certain derivatives do not undergo nitration, they can participate in condensation reactions with aldehydes to yield mono-styryl products . This reactivity underlines its versatility as a synthetic intermediate.

Formation of Isothiazoles
The compound can also be synthesized through various methods involving the reaction of isothiazole derivatives with different reagents. For instance, thermal cyclization methods have been explored to produce substituted isothiazolo[5,4-b]pyridines . Such synthetic routes contribute to the creation of a library of compounds with diverse biological activities.

Case Studies and Research Findings

Study Findings
Inhibitors of GAK Demonstrated potent activity against HCV by inhibiting viral lifecycle steps .
Cholinergic Drug Synthesis Highlighted as an intermediate for drugs treating gastrointestinal disorders .
Electrophilic Substitution Studies Revealed varied reactivity patterns among isothiazole derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methylisothiazolo[5,4-b]pyridine
  • 3-Bromo-5-ethylisothiazolo[5,4-b]pyridine
  • 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine

Uniqueness

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is unique due to the specific substitution pattern on the isothiazolo[5,4-b]pyridine ring. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound this compound features a bromine atom and a unique isothiazole-pyridine framework. Its molecular formula is C_9H_10BrN_3S, and it is characterized by the following structural features:

  • Isothiazole ring : Contributes to the compound's reactivity and biological activity.
  • Bromine substituent : Enhances binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical cellular processes, which can affect cell proliferation and survival.
  • Cell Signaling Modulation : It may alter signaling pathways that are crucial for cancer cell growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. Key findings include:

  • Hepatocellular Carcinoma : Significant inhibition of cell proliferation was observed.
  • Breast Carcinoma : The compound induced apoptosis in cancer cells at specific concentrations.

Case Studies and Research Findings

  • Study on Hepatitis C Virus (HCV) :
    • Researchers found that derivatives of isothiazolo[5,4-b]pyridine exhibited low nanomolar binding affinity for Cyclin-G associated kinase (GAK), a target implicated in viral infections. These compounds inhibited HCV lifecycle stages effectively, suggesting potential therapeutic applications against viral diseases .
  • Antibacterial Evaluation :
    • A series of derivatives including this compound were evaluated for antibacterial properties. Results indicated that modifications to the structure could enhance antibacterial efficacy against Gram-positive bacteria .

Applications in Scientific Research

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development : Investigated as a lead compound for new drugs targeting microbial infections and cancer.
  • Material Science : Utilized in synthesizing new materials due to its chemical stability and reactivity.

Q & A

Q. What are the common synthetic routes for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine?

The synthesis typically involves cyclization and functionalization strategies. A key method employs sodium ethoxide-mediated cyclization of intermediates like 4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine with ethyl 4-chlorobutanoate under reflux conditions, followed by purification via column chromatography (gradient elution with ethyl acetate/hexane) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are also viable for introducing substituents like ethyl or methyl groups, using catalysts such as Pd(OAc)₂ and ligands like SPhos . Bromination at the 3-position can be achieved via electrophilic substitution using phosphorus tribromide (PBr₃) under controlled conditions .

Q. How is the structure of this compound characterized?

Structural confirmation relies on ¹H NMR , which identifies proton environments (e.g., aromatic protons at δ 9.25 ppm for pyridinic H and δ 2.40 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., calculated for C₉H₁₀BrN₂S: 257.9804), while IR spectroscopy confirms functional groups like C-Br stretches (~550 cm⁻¹) . X-ray crystallography may resolve fused-ring geometry, though challenges arise due to limited solubility .

Q. What are the primary applications of this compound in materials science?

Thiazolo[5,4-b]pyridine derivatives act as electron-withdrawing units in polymer solar cells, enhancing charge transport via their planar aromatic systems. For example, polymers incorporating this scaffold exhibit improved power conversion efficiency (PCE) due to reduced bandgaps (~1.8 eV) and strong π-π stacking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst loading : Reducing Pd(OAc)₂ to 0.1 equiv with ligand SPhos (0.3 equiv) minimizes side reactions in cross-coupling steps .
  • Solvent effects : Toluene under argon enhances reaction homogeneity and prevents oxidation during cyclization .
  • Temperature control : Reflux at 110°C for 3.5 hours balances reaction rate and decomposition .
  • Purification : Gradient column chromatography (ethyl acetate/hexane, 10–40%) effectively separates regioisomers .

Q. What structure-activity relationships (SAR) govern its biological activity as a kinase inhibitor?

Derivatives of thiazolo[5,4-b]pyridine show potent inhibition of c-KIT (IC₅₀ ~15 nM) by occupying the ATP-binding pocket. Key SAR insights include:

  • Bromine at C3 : Enhances hydrophobic interactions with Val654 and Ala622 .
  • Ethyl and methyl groups : Improve metabolic stability without steric hindrance .
  • Fused-ring planarity : Critical for π-cation interactions with catalytic lysine residues .

Q. How does substitution at the 6-position influence electronic properties in optoelectronic applications?

Introducing electron-withdrawing groups (e.g., Br, CF₃) at C6 lowers the LUMO energy (-3.2 eV vs. -2.8 eV for unsubstituted analogs), facilitating electron injection in organic photovoltaics. Trifluoromethyl groups further enhance solubility in nonpolar solvents (e.g., chlorobenzene), enabling uniform thin-film deposition .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS : Detects brominated byproducts (e.g., di-brominated isomers) at ppm levels using C18 columns and acetonitrile/water gradients .
  • ¹³C NMR : Resolves regioisomeric impurities (e.g., 5-bromo vs. 7-bromo derivatives) via distinct carbonyl carbon shifts (δ 165–170 ppm) .
  • Elemental analysis : Confirms halogen content (±0.3% deviation) to validate stoichiometry .

Contradictions and Limitations in Current Methods

  • Synthetic reproducibility : Pd-catalyzed methods in yield 81% product, but scaling to >10 g reduces yield to 60% due to ligand degradation .
  • Biological assays : While reports c-KIT inhibition, conflicting data in suggest weaker activity (IC₅₀ >1 µM) for analogs lacking the ethyl group, highlighting substituent sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.